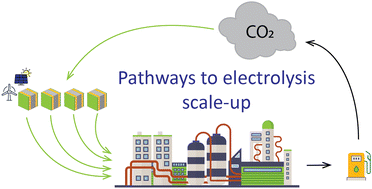Towards an accelerated decarbonization of the chemical industry by electrolysis
Energy Advances Pub Date: 2022-11-25 DOI: 10.1039/D2YA00134A
Abstract
The transition towards carbon-neutral chemical production is challenging due to the fundamental reliance of the chemical sector on petrochemical feedstocks. Electrolysis-based manufacturing, powered with renewables, is a rapidly evolving technology that might be capable of drastically reducing CO2 emissions from the chemical sector. However, will it be possible to scale up electrolysis systems to the extent necessary to entirely decarbonize all chemical plants? Applying a forward-looking scenario, this perspective estimates how much electrical energy will be needed to power full-scale electrolysis-based chemical manufacturing by 2050. A significant gap is identified between the currently planned renewable energy grid expansion and the energy input necessary to electrify the chemical production: at minimum, the energy required for production of hydrogen and electrolysis of CO2 corresponds to 24–54% of all renewable power that is planned to be available. To cover this gap, strategies enabling a drastic reduction of the energy input to electrolysis are being discussed from the perspectives of both a single electrolysis system and an integrated electro-plant. Several scale-up oriented research priorities are formulated to underpin the timely development and commercial availability of described technologies, as well as to explore synergies and support further growth of the renewable energy sector, essential to realize described paradigm shift in chemical manufacturing.


Recommended Literature
- [1] Raman mapping investigation of chemical vapor deposition-fabricated twisted bilayer graphene with irregular grains
- [2] Highly dispersed Ag nanoparticles embedded in alumina nanobelts as excellent surface-enhanced Raman scattering substrates†
- [3] Engineering bimetal Cu, Co sites on 3D N-doped porous carbon nanosheets for enhanced oxygen reduction electrocatalysis†
- [4] Notes from the Reports of Public Analysts
- [5] An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin
- [6] Crystal structure, electronic properties and cytotoxic activity of palladium chloride complexes with monosubstituted pyridines†
- [7] Photocatalytic reactivity tuning by heterometal and addenda metal variation in Lindqvist polyoxometalates†
- [8] Target specificity of mammalian DNA methylation and demethylation machinery
- [9] Gd3+-Ion-induced carbon-dots self-assembly aggregates loaded with a photosensitizer for enhanced fluorescence/MRI dual imaging and antitumor therapy†
- [10] A correlation of Hammett reaction constants ρ with infrared frequencies

Journal Name:Energy Advances
Research Products
-
CAS no.: 157887-82-6









